

# 4-(4-Chlorophenyl)-D-phenylalanine: Structural Profiling & Synthetic Utility in Peptide Therapeutics

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## Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-D-phenylalanine

Cat. No.: B8095930

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## Executive Summary

**4-(4-Chlorophenyl)-D-phenylalanine** (CAS: 1270161-86-8) is a highly specialized non-canonical amino acid (NCAA) utilized in modern peptide drug discovery. Structurally, it is a biphenyl analogue of phenylalanine, where the native phenyl ring is substituted at the para-position with a 4-chlorophenyl moiety.

This structural modification serves two critical functions in medicinal chemistry:

- **Hydrophobic Pharmacophore Expansion:** It significantly extends the side-chain reach (approx. 4–5 Å beyond native phenylalanine), allowing for deep penetration into hydrophobic pockets of G-protein coupled receptors (GPCRs) and enzyme active sites (e.g., Thrombin, Factor Xa).
- **Proteolytic Stability:** The D-configuration confers resistance to endogenous proteases, a vital attribute for improving the in vivo half-life of peptide therapeutics like GLP-1 receptor agonists and antimicrobial peptides.

## Physicochemical Specifications

The following data establishes the baseline identity for **4-(4-Chlorophenyl)-D-phenylalanine** as a raw material in GMP synthesis.

Property	Specification	Notes
Chemical Name	4-(4-Chlorophenyl)-D-phenylalanine	Also referred to as 4'-Chloro-D-biphenylalanine.
CAS Number	1270161-86-8	Distinct from 4-Chloro-D-phenylalanine (CAS 14091-08-8).
Molecular Formula	C <sub>15</sub> H <sub>14</sub> ClNO <sub>2</sub>	Biphenyl core accounts for higher carbon count.
Molecular Weight	275.73 g/mol	Significantly heavier than Phe (165.19) or 4-Cl-Phe (199.63). <a href="#">[1]</a> <a href="#">[2]</a>
Chirality	D-Isomer (-configuration)	Essential for metabolic stability applications.
Solubility	DMSO, DMF, MeOH (Slight)	Poor water solubility due to high lipophilicity (cLogP ~3.5).
pKa Values	-COOH: ~2.2; -NH <sub>2</sub> : ~9.1	Typical zwitterionic behavior in physiological pH.
Appearance	White to Off-White Powder	Crystalline solid. <a href="#">[3]</a>

## Structural & Mechanistic Analysis

### The "Biphenyl" Effect

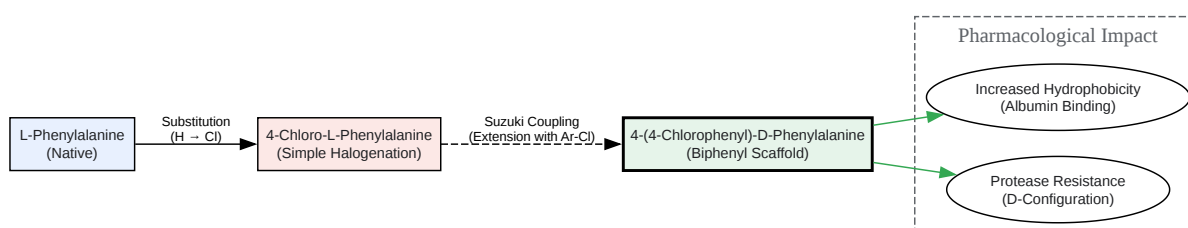
Unlike simple halogenated phenylalanines (e.g., 4-Cl-Phe), the 4-(4-chlorophenyl) substitution creates a biaryl system. This introduces a rigid, extended hydrophobic surface area capable of

stacking interactions that are sterically inaccessible to natural amino acids.

- **Electronic Effects:** The terminal chlorine atom acts as a weak electron-withdrawing group (EWG) but also provides a "lipophilic cap," enhancing affinity for hydrophobic pockets (e.g., the S1 specificity pocket of serine proteases).
- **Steric Bulk:** The biphenyl side chain requires a larger binding cavity. This is often exploited to gain selectivity, as the bulky group clashes with smaller pockets in off-target proteins.

## Visualization of Structural Logic

The following diagram illustrates the structural relationship between Phenylalanine, 4-Chloro-Phenylalanine, and the target Biphenyl derivative.



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Figure 1: Structural evolution from native phenylalanine to the biphenyl analogue, highlighting the gain in hydrophobic surface area.

## Synthesis & Manufacturing Protocol

The synthesis of **4-(4-Chlorophenyl)-D-phenylalanine** is rarely done via de novo construction of the amino acid backbone. Instead, it typically employs a Suzuki-Miyaura Cross-Coupling reaction on a protected phenylalanine precursor.

## Synthetic Route (Suzuki Coupling)

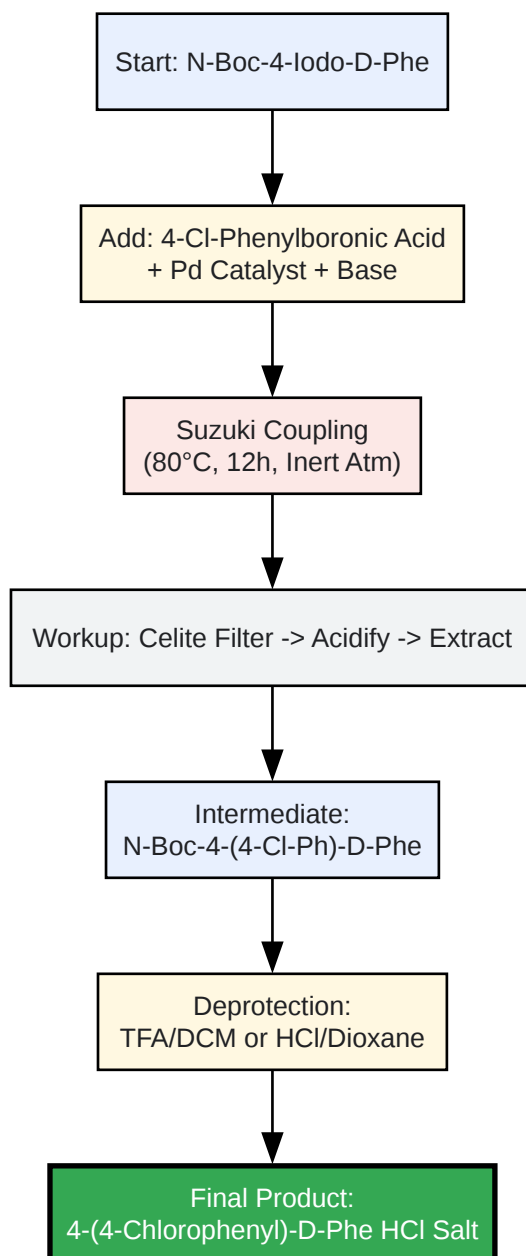
### Reagents:

- Substrate:
  - Boc-4-Iodo-D-Phenylalanine (or
  - Boc-4-Bromo-D-Phe).
- Coupling Partner: 4-Chlorophenylboronic acid.
- Catalyst: Pd(dppf)Cl<sub>2</sub>·DCM or Pd(PPh<sub>3</sub>)<sub>4</sub>.
- Base: K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> (aqueous/organic biphasic system).

### Step-by-Step Protocol:

- Inertion: Charge a reaction vessel with -Boc-4-Iodo-D-Phe (1.0 eq), 4-Chlorophenylboronic acid (1.2 eq), and Base (2.5 eq). Purge with Nitrogen/Argon.
- Solvation: Add degassed solvent mixture (DME:Water or Toluene:Ethanol:Water).
- Catalysis: Add Pd catalyst (0.05 eq) under inert flow.
- Reflux: Heat to 80–90°C for 4–12 hours. Monitor via LC-MS for disappearance of the Iodo-starting material.
- Workup: Cool, filter through Celite (to remove Pd), and acidify to pH 3–4. Extract with Ethyl Acetate.
- Deprotection (Optional): If the free amino acid is required, treat the intermediate with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

## Synthesis Workflow Diagram



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Figure 2: Industrial workflow for the synthesis of the target amino acid via Suzuki coupling.

## Analytical Validation (QC)

Trustworthiness in peptide synthesis relies on the purity of building blocks. For this compound, chiral purity is the critical quality attribute (CQA).

## Nuclear Magnetic Resonance (NMR)

- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - -Proton:  $\sim 3.8\text{--}4.2$  ppm (dd).
  - -Protons:  $\sim 3.0\text{--}3.3$  ppm (multiplet).
  - Aromatic Region (Biphenyl): Distinctive pattern.
    - Inner Ring (AA side): Two doublets  $\sim 7.3\text{--}7.6$  ppm.
    - Outer Ring (CI-Ph side): Two doublets  $\sim 7.5\text{--}7.8$  ppm.
    - Note: The biphenyl protons often appear as a complex set of overlapping signals in the  $7.3\text{--}7.8$  ppm range due to the extended conjugation.

## Chiral HPLC Method

To ensure  $<0.5\%$  L-isomer contamination (enantiomeric excess  $>99\%$ ):

- Column: Daicel Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).
- Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile with acidic modifiers.
- Detection: UV at 254 nm (strong absorption due to biphenyl chromophore).

## Applications in Drug Discovery[4][5][6][7][8][9] GLP-1 and Metabolic Peptide Engineering

In the development of long-acting GLP-1 receptor agonists (similar to Semaglutide or Tirzepatide strategies), non-canonical amino acids are used to:

- Disrupt Enzymatic Cleavage: DPP-4 cleaves peptides at the N-terminus (Ala $_2$ /Glu $_3$ ). Substituting natural residues with D-isomers or bulky biphenyls at adjacent sites can sterically block the enzyme's active site.
- Albumin Binding: The lipophilic biphenyl tail mimics the fatty acid side chains often conjugated to these drugs, promoting reversible binding to serum albumin. This acts as a

depot, significantly extending the drug's circulation time.

## Protein-Protein Interaction (PPI) Inhibitors

Many intracellular signaling pathways (e.g., p53-MDM2) rely on hydrophobic "hotspots" involving Phenylalanine, Tryptophan, or Leucine.

- Strategy: Researchers replace native Phe/Trp with **4-(4-Chlorophenyl)-D-phenylalanine**.
- Outcome: The "super-hydrophobic" biphenyl group fills the deep hydrophobic pocket of the target protein (e.g., MDM2) more effectively than the native residue, increasing potency by orders of magnitude.

## References

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## Sources

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- [2. DL-4-Chlorophenylalanine | 7424-00-2 \[chemicalbook.com\]](#)
- [3. usbio.net \[usbio.net\]](#)

- [4. 5-HT synthesis inhibitor, solid | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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